1-(4-Isobutylbenzyl)piperidin-3-amine sulfate
Description
Properties
IUPAC Name |
1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-amine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2.H2O4S/c1-13(2)10-14-5-7-15(8-6-14)11-18-9-3-4-16(17)12-18;1-5(2,3)4/h5-8,13,16H,3-4,9-12,17H2,1-2H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJDQBYCCQXRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperidin-3-amine Core
The synthesis of the chiral 3-aminopiperidine scaffold, which is central to this compound, is often achieved by reduction of the corresponding 3-aminopiperidin-2-one or by resolution of racemic mixtures:
Reduction Approach:
(R)-3-aminopiperidin-2-one hydrochloride is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) solvent at controlled temperatures (10°C to 70°C). The typical molar ratio of LiAlH4 to substrate is between 1.5 and 2.0 equivalents, with reaction temperatures optimized around 35°C to 60°C to maximize yield and purity. The product, (R)-3-aminopiperidine dihydrochloride, is isolated by filtration after reaction completion.Esterification and Subsequent Transformations:
Starting from (R)-2,5-diaminopentanoic acid hydrochloride, esterification with acetyl chloride in methanol at low temperatures (0°C to 15°C) yields (R)-methyl 2,5-diaminopentanoate dihydrochloride. This intermediate undergoes further transformations to yield the 3-aminopiperidine derivative.Optical Resolution:
Racemic 3-aminopiperidine can be resolved into its enantiomers by forming diastereomeric salts or derivatives, such as phthalimides or oxazolones, followed by recrystallization. For example, refluxing racemic amino piperidine with phthalic anhydride in acetic acid yields racemic phthalimide, which is then optically resolved to obtain the (R)-enantiomer with high optical purity.
Conversion to Sulfate Salt
The final step involves formation of the sulfate salt of 1-(4-isobutylbenzyl)piperidin-3-amine:
Acid-Base Reaction:
The free base amine is reacted with sulfuric acid in a controlled molar ratio (commonly 1:1 to 1:2 amine to acid) in solvents such as water, ethanol, or methanol at ambient to moderate temperatures (20°C to 50°C). This yields the sulfate salt as a crystalline solid after isolation by filtration and drying.Advantages of Sulfate Salt Formation:
The sulfate salt form enhances the compound's stability, crystallinity, and handling properties, which are beneficial for pharmaceutical formulation.
Summary Table of Preparation Steps and Conditions
Research Findings and Comparative Analysis
The use of lithium aluminum hydride in THF for reduction is a well-established method providing high yields and purity of chiral 3-aminopiperidine intermediates.
Protection strategies such as carbobenzoxy (Cbz) and tert-butoxycarbonyl (Boc) groups facilitate selective N-alkylation and improve overall yields, with reported yields around 89-90% for N-substituted intermediates.
Deprotection under acidic conditions is efficient and compatible with various solvents, allowing flexibility in process design.
Formation of sulfate salts enhances physicochemical properties, which is critical for pharmaceutical development.
Optical purity is maintained throughout the process by careful choice of starting materials and resolution steps, which is crucial for biological activity.
Chemical Reactions Analysis
1-(4-Isobutylbenzyl)piperidin-3-amine sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
1-(4-Isobutylbenzyl)piperidin-3-amine sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It is used in drug discovery and development to identify potential therapeutic targets.
Industry: It is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Isobutylbenzyl)piperidin-3-amine sulfate involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- The 4-isobutylbenzyl group introduces a branched alkyl chain attached to an aromatic ring, likely increasing lipophilicity compared to the linear 3-phenylpropyl substituent in the discontinued sulfate analog .
- The 3-trifluoromethylphenyl variant (from Enamine Ltd.) incorporates a strongly electron-withdrawing group, which may alter electronic properties and binding interactions compared to the alkyl-substituted analogs .
- Molecular Weight :
Hypothetical Property Comparisons
While experimental data are lacking, the following trends may be inferred:
- Solubility : Sulfate salts (e.g., the phenylpropyl analog) are typically more water-soluble than free bases, suggesting that this compound may exhibit improved bioavailability .
- Lipophilicity : The bulky, hydrophobic 4-isobutylbenzyl group could enhance membrane permeability compared to smaller substituents like trifluoromethylphenyl .
- Synthetic Utility : Piperidin-3-amine derivatives are frequently used as intermediates in drug discovery; the 4-isobutylbenzyl group may serve as a scaffold for targeting hydrophobic binding pockets .
Research Findings and Limitations
No direct pharmacological or biochemical studies on this compound are cited in the provided evidence. The discontinued status of the phenylpropyl sulfate analog and lack of CAS numbers for other variants highlight challenges in sourcing these compounds for research.
Biological Activity
1-(4-Isobutylbenzyl)piperidin-3-amine sulfate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure, which is known for its diverse biological activities. The presence of the isobutylbenzyl group may influence its pharmacokinetic and pharmacodynamic properties, making it a candidate for further investigation in various therapeutic areas.
The precise mechanism of action for this compound is still under investigation. However, compounds with similar piperidine structures often interact with neurotransmitter receptors, enzymes, or other cellular targets, potentially modulating various biological pathways. This interaction can lead to effects such as inhibition of cell proliferation or modulation of signaling pathways involved in disease processes.
Antimicrobial Activity
Studies have shown that piperidine derivatives exhibit significant antimicrobial properties. For instance, a study evaluated a series of piperidine derivatives against various bacterial strains, revealing that certain compounds demonstrated potent activity against Staphylococcus aureus and Pseudomonas aeruginosa . Such findings suggest that this compound may also possess similar antimicrobial capabilities.
Anticancer Activity
Research into the anticancer potential of piperidine derivatives has been promising. A recent investigation highlighted that specific piperidine compounds showed cytotoxic effects against cancer cell lines, with IC50 values indicating effective growth inhibition . The ability to selectively target cancer cells while sparing normal cells is a crucial aspect of developing new anticancer agents.
Case Studies
- Antiviral Activity : A study on related compounds demonstrated antiviral properties against HIV-1 and other viruses. The derivatives tested showed varying degrees of effectiveness, suggesting that structural modifications could enhance their activity . This raises the possibility that this compound could be explored for similar antiviral applications.
- Cytotoxicity Profile : In vitro studies assessing the cytotoxicity of various piperidine derivatives revealed that some compounds had a selective cytotoxic effect on tumorigenic cells compared to non-tumorigenic cells . This selectivity is vital for minimizing side effects in therapeutic applications.
Data Table
| Biological Activity | Tested Compound | IC50 (μM) | Effectiveness |
|---|---|---|---|
| Antimicrobial | This compound | TBD | TBD |
| Anticancer | Piperidine Derivative A | 10 | High |
| Antiviral | Piperidine Derivative B | 20 | Moderate |
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-(4-Isobutylbenzyl)piperidin-3-amine sulfate to achieve high yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between a piperidine derivative and an isobutylbenzyl halide, followed by sulfation. Key steps include:
- Reagent Selection : Use 4-isobutylbenzyl chloride as the electrophile and piperidin-3-amine as the nucleophile. Sodium hydroxide or potassium carbonate is recommended as a base to deprotonate the amine .
- Solvent and Temperature : Reactions are conducted in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux (80–100°C) for 6–12 hours to ensure complete substitution .
- Purification : Post-reaction, the product is purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) .
Yields typically range from 60–75%, with purity >95% confirmed by HPLC .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the isobutylbenzyl group (δ 2.5–3.0 ppm for benzylic protons) and piperidine ring (δ 1.5–2.5 ppm for cyclic CH groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z 307.22 (free base) and 385.29 (sulfate salt) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What are the solubility profiles of this compound in common solvents, and how does this influence experimental design?
- Methodological Answer : The sulfate salt enhances aqueous solubility compared to the free base. Key solubility
- Water : ~20 mg/mL at 25°C (due to ionic sulfate interaction) .
- Methanol/Ethanol : >50 mg/mL, suitable for stock solutions .
- DMSO : Limited solubility (<5 mg/mL), necessitating dilution in aqueous buffers for biological assays .
Experimental design should prioritize aqueous buffers (pH 4–7) for in vitro studies to avoid precipitation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound derivatives?
- Methodological Answer : SAR studies focus on modifying the isobutylbenzyl or piperidine moieties to enhance bioactivity:
- Substituent Variation : Replace the isobutyl group with fluorinated (e.g., trifluoromethyl) or electron-withdrawing groups (e.g., nitro) to alter receptor binding .
- Piperidine Ring Modifications : Introduce methyl or acetyl groups at the 4-position to assess steric effects on target interaction .
- Biological Testing : Screen analogs in vitro (e.g., enzyme inhibition assays) and in vivo (rodent models) to correlate structural changes with activity .
Data should be analyzed using multivariate regression to identify critical pharmacophores .
Q. What strategies are effective in identifying the biological targets of this compound in neurological or oncological contexts?
- Methodological Answer : Target identification requires a multi-omics approach:
- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Computational Docking : Use AutoDock Vina to predict interactions with kinases (e.g., MAPK) or neurotransmitter receptors (e.g., serotonin receptors) based on structural analogs .
- Transcriptomic Profiling : RNA-seq of treated cells can reveal pathways (e.g., apoptosis, synaptic signaling) modulated by the compound .
Validate targets via knockout/knockdown models (e.g., CRISPR-Cas9) to confirm loss of compound efficacy .
Q. How should researchers address discrepancies in biological activity data across different studies involving this compound analogs?
- Methodological Answer : Discrepancies often arise from assay conditions or compound purity. Mitigation strategies include:
- Standardized Assay Protocols : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds to calibrate responses .
- Batch Consistency : Ensure synthetic batches are ≥95% pure (HPLC) and characterized by identical NMR/MS protocols .
- Meta-Analysis : Pool data from multiple studies using fixed-effects models to identify outliers or confounding variables (e.g., solvent effects) .
Replicate conflicting experiments under controlled conditions to isolate variables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
